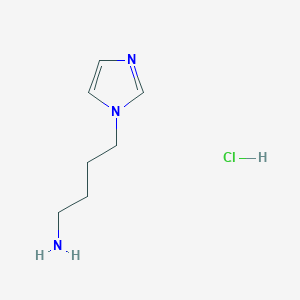
4-Imidazol-1-YL-butylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-Imidazol-1-YL-butylamine hydrochloride involves the HBr-induced DMSO oxidation of 3-acetylpyridine to 3-pyridylglyoxal, which was not isolated but transformed directly into 4-(3-pyridyl)imidazole by a Debus reaction with ammonia and formaldehyde .Molecular Structure Analysis
4-Imidazol-1-YL-butylamine hydrochloride has a molecular weight of 216.71 g/mol. It is a hygroscopic powder.Chemical Reactions Analysis
The key step in synthesising 4-Imidazol-1-YL-butylamine hydrochloride involves the HBr-induced DMSO oxidation of 3-acetylpyridine to 3-pyridylglyoxal, which was not isolated but transformed directly into 4-(3-pyridyl)imidazole by a Debus reaction with ammonia and formaldehyde .Physical And Chemical Properties Analysis
4-Imidazol-1-YL-butylamine hydrochloride is a hygroscopic powder. It possesses a melting point of 254 °C - 256 °C and a boiling point of 405.0 °C at 760 mmHg. It is stable at room temperature and has good water solubility.Scientific Research Applications
Application 1: Synthesis of Novel Ketolide Antibiotics
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : 4-[4-(3-Pyridinyl)imidazol-1-yl]-1-butylamine, the side chain of telithromycin, is used for the synthesis of novel ketolide antibiotics . Telithromycin, a semisynthetic erythromycin derivative, was the first ketolide to be introduced into clinical practice which has shown good activity against macrolide-resistant bacteria .
- Methods of Application or Experimental Procedures : The key step in synthesising 4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine involves the HBr-induced DMSO oxidation of 3-acetylpyridine to 3-pyridylglyoxal, which was not isolated but transformed directly into 4-(3-pyridyl)imidazole by a Debus reaction with ammonia and formaldehyde .
- Results or Outcomes : This method represents a new and practical route to the title compound .
Application 2: Antibacterial Activities of Imidazole-Based Compounds
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Imidazole and its derivatives are important compounds from the heterocyclic class with a wide range of bioactivity . They show good tissue penetration and permeability . Many imidazole derivative structures have entered the literature and are biologically accepted .
- Methods of Application or Experimental Procedures : Imidazole compounds containing two nitrogen atoms in the five-membered aromatic ring are structures with high pharmaceutical activity . They are highly polar compounds with a dipole moment of 3.61 and are completely soluble in water . They show 2 equivalent tautomeric properties and are amphoteric structures that exhibit both acidic and basic character .
- Results or Outcomes : It has been proven by some studies that imidazole and its derivatives are therapeutic agents that can show antibacterial activities against various microorganisms . In particular, compound 1i carrying a nitro group at the 4-position of the phenyl ring {1-[5-nitro-2-(4-nitrostyryl)-1H-imidazol-1-yl]propan-2-ol} has been reported to have remarkable antibacterial activity against E. coli with an IC 50 value of 36.8 mg/mL when compared to Kanamycin used as a positive control .
Application 3: Synthesis of Functional Molecules
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They play a pivotal role in the synthesis of biologically active molecules .
- Methods of Application or Experimental Procedures : There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .
- Results or Outcomes : The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Application 4: Antibacterial Activities of Imidazole-Based Compounds
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : It has been proven by some studies that imidazole and its derivatives are therapeutic agents that can show antibacterial activities against various microorganisms .
- Methods of Application or Experimental Procedures : Imidazole compounds containing two nitrogen atoms in the five-membered aromatic ring are structures with high pharmaceutical activity . They are highly polar compounds with a dipole moment of 3.61 and are completely soluble in water . They show 2 equivalent tautomeric properties and are amphoteric structures that exhibit both acidic and basic character .
- Results or Outcomes : In particular, compound 1i carrying a nitro group at the 4-position of the phenyl ring {1-[5-nitro-2-(4-nitrostyryl)-1H-imidazol-1-yl]propan-2-ol} has been reported to have remarkable antibacterial activity against E. coli with an IC 50 value of 36.8 mg/mL when compared to Kanamycin used as a positive control .
Safety And Hazards
Future Directions
Imidazole-based compounds, including 4-Imidazol-1-YL-butylamine hydrochloride, have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities, and there are different examples of commercially available drugs in the market which contain an imidazole ring . This suggests a promising future for the development of new drugs based on imidazole compounds.
properties
IUPAC Name |
4-imidazol-1-ylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c8-3-1-2-5-10-6-4-9-7-10;/h4,6-7H,1-3,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKIQXNKLSOCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Imidazol-1-YL-butylamine hydrochloride | |
CAS RN |
1185299-77-7 | |
| Record name | 1H-Imidazole-1-butanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1451159.png)
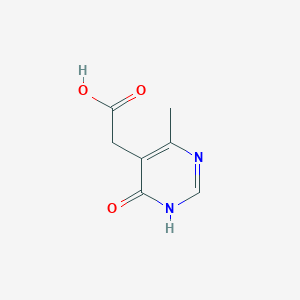
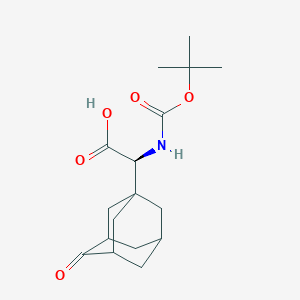
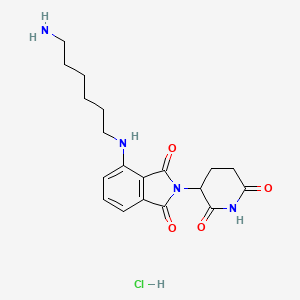
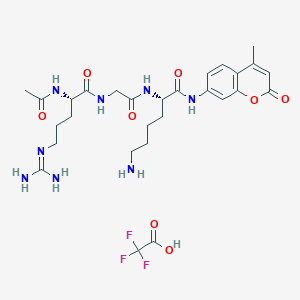
![4-(4-[2,2']Bithiophenyl-5-yl-5-cyano-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanylmethyl)-N-[2-(1H-indol-3-yl)-ethyl]-benzenesulfonamide](/img/structure/B1451169.png)
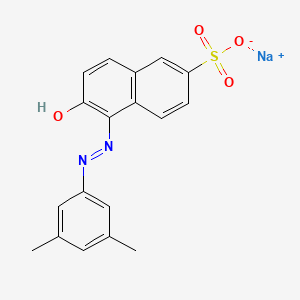
![2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451173.png)
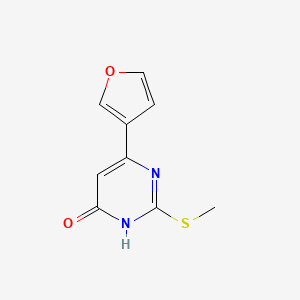
![(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1451177.png)
![2H,4H,5H,6H-furo[3,2-b]pyridin-2-one](/img/structure/B1451178.png)
![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)

![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)